molecular formula C31H28FN3OS B11060006 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

Cat. No.: B11060006
M. Wt: 509.6 g/mol
InChI Key: SNQGYXQRUYBPSD-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-N~2~-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes multiple aromatic rings and a thioamide group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-N~2~-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds such as substituted phenylamines and cyclopentadiene derivatives These intermediates are then subjected to cyclization reactions under controlled conditions to form the diazacyclopenta[cd]azulene core

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-FLUOROPHENYL)-N~2~-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-FLUOROPHENYL)-N~2~-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Application in the development of organic semiconductors and light-emitting materials.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-N~2~-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

  • 1-(4-FLUOROPHENYL)-N~2~-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE
  • 1-(4-CHLOROPHENYL)-N~2~-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE
  • 1-(4-BROMOPHENYL)-N~2~-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE

Uniqueness: The uniqueness of 1-(4-FLUOROPHENYL)-N~2~-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE lies in its specific substitution pattern and the presence of the thioamide group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C31H28FN3OS

Molecular Weight

509.6 g/mol

IUPAC Name

6-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-(4-methylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H28FN3OS/c1-20-6-8-21(9-7-20)27-19-35-29(30(37)33-24-14-16-25(36-2)17-15-24)28(22-10-12-23(32)13-11-22)26-5-3-4-18-34(27)31(26)35/h6-17,19H,3-5,18H2,1-2H3,(H,33,37)

InChI Key

SNQGYXQRUYBPSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)F)C(=S)NC6=CC=C(C=C6)OC

Origin of Product

United States

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